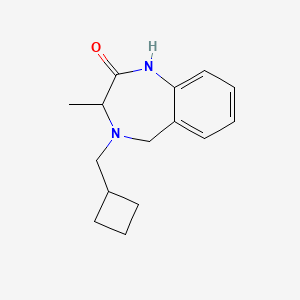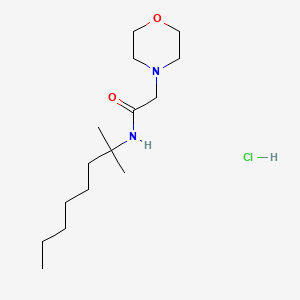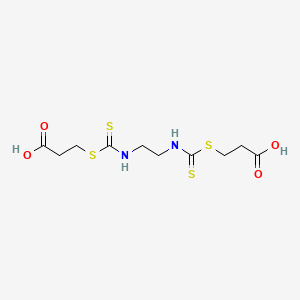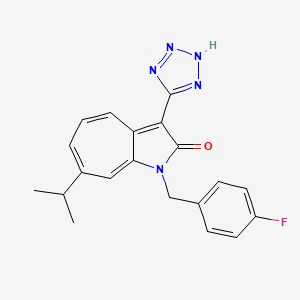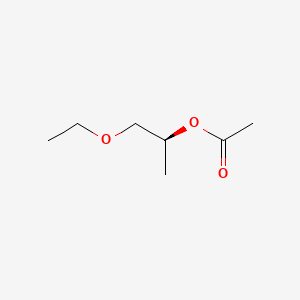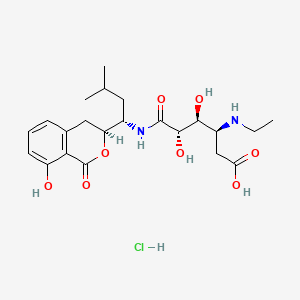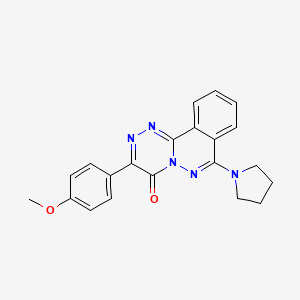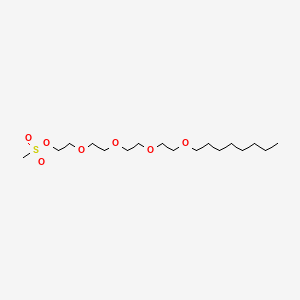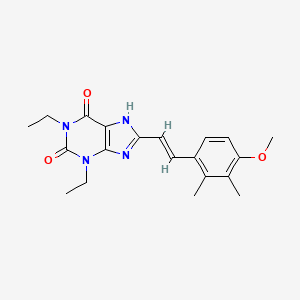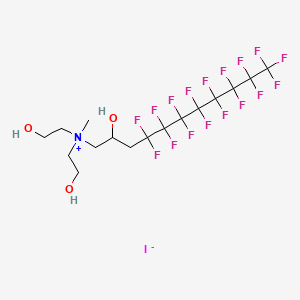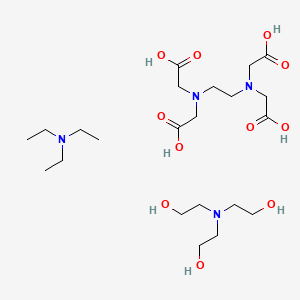
Quinaldine, 4,7-dimethoxy-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinaldine, 4,7-dimethoxy-, hydrochloride is a derivative of quinaldine, which is an organic compound with the formula CH₃C₉H₆N. Quinaldine itself is a methyl derivative of quinoline, a heterocyclic aromatic organic compound. The hydrochloride form of quinaldine, 4,7-dimethoxy-, is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Quinaldine, 4,7-dimethoxy-, hydrochloride can be synthesized through several methods. One common method involves the reaction of 4,7-dimethoxyquinoline with hydrochloric acid. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and automated systems further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
Quinaldine, 4,7-dimethoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, solvents like ethanol or methanol, reflux conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
科学的研究の応用
Quinaldine, 4,7-dimethoxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in the treatment of diseases such as malaria and cancer due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
作用機序
The mechanism of action of quinaldine, 4,7-dimethoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The compound’s ability to intercalate into DNA also makes it a potential candidate for anticancer therapies.
類似化合物との比較
Quinaldine, 4,7-dimethoxy-, hydrochloride can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, which has a simpler structure and is used in the synthesis of various drugs and dyes.
2-Methylquinoline: A methyl derivative of quinoline, similar to quinaldine, but with different substitution patterns.
4-Hydroxyquinoline: Another derivative with hydroxyl substitution, used in the synthesis of pharmaceuticals and as a chelating agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
88612-19-5 |
|---|---|
分子式 |
C12H14ClNO2 |
分子量 |
239.70 g/mol |
IUPAC名 |
4,7-dimethoxy-2-methylquinoline;hydrochloride |
InChI |
InChI=1S/C12H13NO2.ClH/c1-8-6-12(15-3)10-5-4-9(14-2)7-11(10)13-8;/h4-7H,1-3H3;1H |
InChIキー |
AGNIHGXLPBJQCZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=CC(=CC2=N1)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


